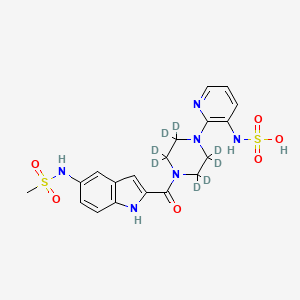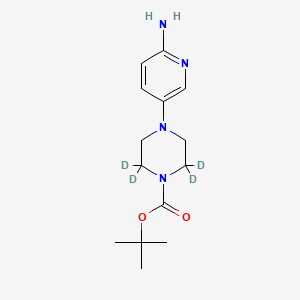
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 is a deuterated derivative of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 typically involves the catalytic hydrogenation of tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. The reaction is carried out in a nitrogen atmosphere using palladium on carbon as a catalyst and methanol as a solvent. The reaction mixture is stirred under a hydrogen atmosphere until the reduction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Various nucleophiles under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions include the reduced amino derivative, substituted products with various nucleophiles, and oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also act as a ligand, binding to metal ions and affecting their catalytic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C14H22N4O2 |
|---|---|
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
tert-butyl 4-(6-aminopyridin-3-yl)-2,2,6,6-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16)/i8D2,9D2 |
InChI-Schlüssel |
RMULRXHUNOVPEI-LZMSFWOYSA-N |
Isomerische SMILES |
[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)N)[2H] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


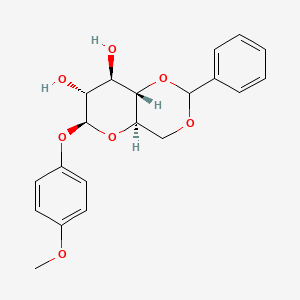
![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)
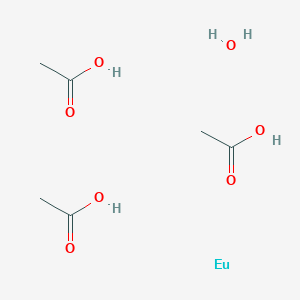
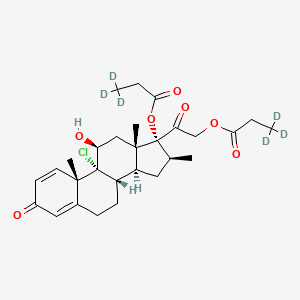
![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)
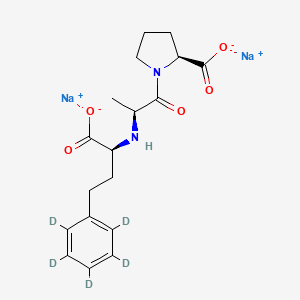
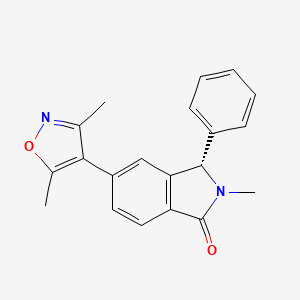
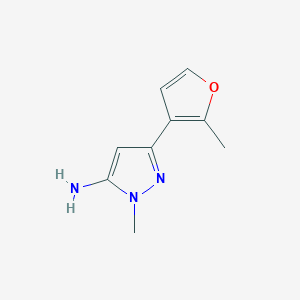
![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)
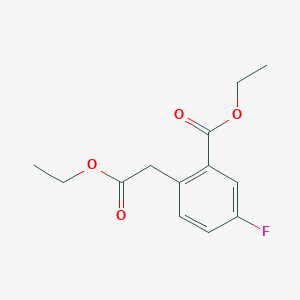
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12429623.png)
